(R)-2-(Thiophen-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound
It contains a thiophene ring attached to a propylamine side chain. The compound exists as a pair of enantiomers due to its chiral center.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the preparation of ®-2-(Thiophen-2-yl)propan-1-amine. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example:
Reductive Amination: The ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a chiral ligand (e.g., (R,R)-tartaric acid). This process yields the desired amine with high enantioselectivity.
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes. These methods ensure efficient and cost-effective synthesis of ®-2-(Thiophen-2-yl)propan-1-amine.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone precursor yields the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Sodium borohydride, chiral ligands (e.g., (R,R)-tartaric acid).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides).
Major Products: The major product of the reductive amination process is ®-2-(Thiophen-2-yl)propan-1-amine itself.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Building block for the synthesis of chiral compounds.
- Ligand in asymmetric catalysis.
- Potential pharmaceutical agents due to their chiral nature.
- Investigation of biological activity and pharmacological effects.
- Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action for ®-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. It may act as a ligand, receptor agonist, or enzyme inhibitor, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
®-2-(Thiophen-2-yl)propan-1-amine shares similarities with other chiral amines, such as (S)-2-(Thiophen-2-yl)propan-1-amine and related analogs
Eigenschaften
Molekularformel |
C7H11NS |
---|---|
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
(2R)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
FWRBHKLKOBUBEQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CN)C1=CC=CS1 |
Kanonische SMILES |
CC(CN)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.